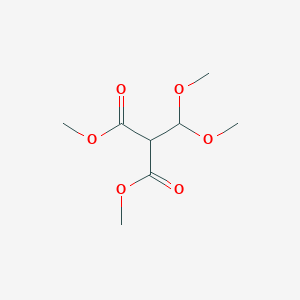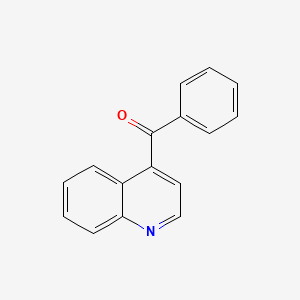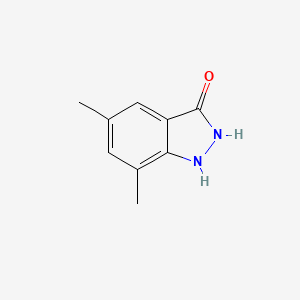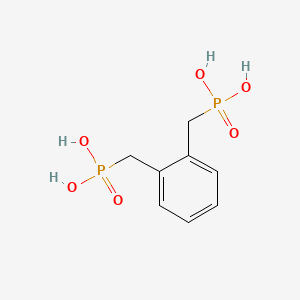
2-(2,6-Dicloro-4-piridil)-2-propanol
Descripción general
Descripción
2-(2,6-Dichloro-4-pyridyl)-2-propanol is a chemical compound that belongs to the class of chloropyridines It is characterized by the presence of two chlorine atoms attached to the pyridine ring and a hydroxyl group attached to the propanol moiety
Aplicaciones Científicas De Investigación
2-(2,6-Dichloro-4-pyridyl)-2-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological targets.
Industry: It is utilized in the production of specialized chemicals and materials for industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloro-4-pyridyl)-2-propanol typically involves the reaction of 2,6-dichloropyridine with appropriate reagents to introduce the propanol group. One common method involves the oxidation of 2,6-dichloropyridine to form a pyridine N-oxide derivative, which is then subjected to further reactions to introduce the hydroxyl group . The reaction conditions often include mild temperatures and the use of catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of 2-(2,6-Dichloro-4-pyridyl)-2-propanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and nucleophilic displacement reactions to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dichloro-4-pyridyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include zinc chloride for the Fischer reaction, and other catalysts to facilitate the substitution and reduction processes . The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, such as 2,6-dichloro-4-aminopyridine and 1-(2,6-dichloro-4-pyridyl)-5-methylpyrazoline .
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dichloro-4-pyridyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(2,6-Dichloro-4-pyridyl)methanol: This compound is similar in structure but has a methanol group instead of a propanol group.
2,6-Dichloro-4-isocyanatopyridine: Another related compound with an isocyanate group attached to the pyridine ring.
Uniqueness
2-(2,6-Dichloro-4-pyridyl)-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-8(2,12)5-3-6(9)11-7(10)4-5/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBHWFKUZYUWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















